1,3-Dioxolane-4-methanol,2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-,(2R,4S)-rel-
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Overview
Description
[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol is a complex organic compound with significant applications in various fields. This compound features a dioxolane ring, a dichlorophenyl group, and an imidazole moiety, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol typically involves the reaction of 2,4-dichlorophenyl derivatives with imidazole and dioxolane intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, with catalysts such as Lewis acids to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol: Shares structural similarities but differs in the presence of the dioxolane ring.
2,4-Disubstituted thiazoles: Exhibit similar biological activities but have a different core structure.
cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine: Contains a similar dioxolane ring but with additional functional groups.
Uniqueness
[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol is unique due to its combination of a dioxolane ring, dichlorophenyl group, and imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H14Cl2N2O3 |
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Molecular Weight |
329.2 g/mol |
IUPAC Name |
[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11?,14-/m0/s1 |
InChI Key |
VJZJGRMLFMJRGG-IAXJKZSUSA-N |
Isomeric SMILES |
C1C(O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Origin of Product |
United States |
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